Cas no 898769-78-3 (4-Cyano-4'-morpholinomethyl benzophenone)

4-Cyano-4'-morpholinomethyl benzophenone is a specialized organic compound featuring a benzophenone core substituted with a cyano group at the 4-position and a morpholinomethyl group at the 4'-position. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as a photoinitiator or intermediate in polymer and pharmaceutical applications. The cyano group enhances electron-withdrawing properties, while the morpholine moiety contributes to solubility and functional versatility. Its well-defined molecular architecture allows for precise control in crosslinking or photopolymerization processes. The compound exhibits stability under typical handling conditions, ensuring reliable performance in research and industrial settings. Its balanced properties make it suitable for advanced material synthesis and fine chemical production.
4-Cyano-4'-morpholinomethyl benzophenone structure
898769-78-3 structure
Product name:4-Cyano-4'-morpholinomethyl benzophenone
CAS No:898769-78-3
MF:C19H18N2O2
MW:306.358424663544
MDL:MFCD03841390
CID:1946181
PubChem ID:24724224

4-Cyano-4'-morpholinomethyl benzophenone Chemical and Physical Properties

Names and Identifiers

    • 4-[4-(morpholin-4-ylmethyl)benzoyl]benzonitrile
    • 4-CYANO-4'-MORPHOLINOMETHYLBENZOPHENONE
    • AG-H-65105
    • CTK5G5028
    • KB-191162
    • 4-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
    • 4-cyano-4'-morpholinomethyl benzophenone
    • 898769-78-3
    • MFCD03841390
    • DTXSID20642623
    • AKOS016019921
    • 4-Cyano-4'-morpholinomethyl benzophenone
    • MDL: MFCD03841390
    • Inchi: InChI=1S/C19H18N2O2/c20-13-15-1-5-17(6-2-15)19(22)18-7-3-16(4-8-18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2
    • InChI Key: RCNDPYZIALOUMJ-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C#N

Computed Properties

  • Exact Mass: 306.13700
  • Monoisotopic Mass: 306.136827821Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.3Ų
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.23
  • Boiling Point: 487°C at 760 mmHg
  • Flash Point: 248.3°C
  • Refractive Index: 1.622
  • PSA: 53.33000
  • LogP: 2.55938

4-Cyano-4'-morpholinomethyl benzophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
204209-5g
4-cyano-4'-morpholinomethyl benzophenone
898769-78-3 97%
5g
£2025.00 2022-02-28
TRC
C093955-250mg
4-Cyano-4'-morpholinomethyl benzophenone
898769-78-3
250mg
$ 440.00 2022-06-06
Fluorochem
204209-2g
4-cyano-4'-morpholinomethyl benzophenone
898769-78-3 97%
2g
£1013.00 2022-02-28
Fluorochem
204209-1g
4-cyano-4'-morpholinomethyl benzophenone
898769-78-3 97%
1g
£540.00 2022-02-28
A2B Chem LLC
AH89226-1g
4-Cyano-4'-morpholinomethyl benzophenone
898769-78-3 97%
1g
$644.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1649748-1g
4-(4-(Morpholinomethyl)benzoyl)benzonitrile
898769-78-3 98%
1g
¥6182.00 2024-04-26
Chemenu
CM528453-1g
4-Cyano-4'-morpholinomethyl benzophenone
898769-78-3 95%
1g
$433 2022-03-01
TRC
C093955-500mg
4-Cyano-4'-morpholinomethyl benzophenone
898769-78-3
500mg
$ 735.00 2022-06-06
A2B Chem LLC
AH89226-5g
4-Cyano-4'-morpholinomethyl benzophenone
898769-78-3 97%
5g
$2291.00 2024-04-19
abcr
AB364235-2g
4-Cyano-4'-morpholinomethyl benzophenone, 97%; .
898769-78-3 97%
2g
€1677.00 2025-02-20

4-Cyano-4'-morpholinomethyl benzophenone Related Literature

Additional information on 4-Cyano-4'-morpholinomethyl benzophenone

Introduction to 4-Cyano-4'-morpholinomethyl benzophenone (CAS No. 898769-78-3)

4-Cyano-4'-morpholinomethyl benzophenone, identified by its Chemical Abstracts Service (CAS) number 898769-78-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the benzophenone class, characterized by its aromatic structure and functional groups that contribute to its unique chemical properties. The presence of a cyano group and a morpholinomethyl substituent makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The benzophenone core structure is well-documented for its role in various applications, including photodynamic therapy, polymer chemistry, and as a precursor in drug synthesis. The cyano group (-CN) introduces a polar nature to the molecule, enhancing its reactivity in nucleophilic substitution reactions. On the other hand, the morpholinomethyl moiety (-N(CH₂OH)CH₂O-) contributes to the compound's solubility and bioavailability, making it an attractive candidate for medicinal applications.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. 4-Cyano-4'-morpholinomethyl benzophenone has emerged as a promising intermediate in this context. Its structural features allow for modifications that can lead to compounds with improved binding affinity and reduced toxicity. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are critical in treating various cancers and inflammatory diseases.

One of the most compelling aspects of 4-Cyano-4'-morpholinomethyl benzophenone is its role in the development of small-molecule drugs. Researchers have leveraged its scaffold to create molecules that interact with specific biological targets. The cyano group can be further functionalized to introduce additional pharmacophores, while the morpholinomethyl group serves as a stable linker that maintains the integrity of the drug molecule during metabolic processes.

Recent advancements in computational chemistry have also highlighted the potential of 4-Cyano-4'-morpholinomethyl benzophenone as a building block for drug design. Molecular docking studies have shown that derivatives of this compound can effectively bind to protein targets involved in neurological disorders. This has opened up new avenues for therapeutic intervention in conditions such as Alzheimer's disease and Parkinson's disease, where precise molecular interactions are crucial.

The pharmaceutical industry has been particularly interested in exploring the synthetic pathways that utilize 4-Cyano-4'-morpholinomethyl benzophenone. Its versatility allows for the creation of a wide range of derivatives with tailored properties. For example, researchers have synthesized analogs with improved solubility profiles, which are essential for oral administration. Additionally, modifications to the cyano group have led to compounds with enhanced metabolic stability, reducing the need for frequent dosing.

In materials science, 4-Cyano-4'-morpholinomethyl benzophenone has found applications as a photoinitiator in polymer formulations. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in industrial processes such as 3D printing and coatings. The morpholinomethyl group also contributes to thermal stability, ensuring that the compound remains effective under various processing conditions.

The environmental impact of using 4-Cyano-4'-morpholinomethyl benzophenone has also been carefully evaluated. Studies have demonstrated that it degrades into non-toxic byproducts under normal conditions, minimizing environmental persistence. This aligns with growing regulatory pressures to develop sustainable chemical alternatives that reduce ecological footprints.

Future research directions for 4-Cyano-4'-morpholinomethyl benzophenone include exploring its potential in gene therapy and mRNA delivery systems. The compound's ability to form stable complexes with nucleic acids suggests that it could be used to enhance the efficacy of nucleic acid-based therapeutics. Additionally, investigating its role in nanotechnology could lead to novel drug delivery platforms with improved targeting capabilities.

In conclusion, 4-Cyano-4'-morpholinomethyl benzophenone (CAS No. 898769-78-3) is a multifaceted compound with significant applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in addressing global challenges in medicine and technology.

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(CAS:898769-78-3)4-Cyano-4'-morpholinomethyl benzophenone
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